molecular formula C7H6N4O B13578959 5-Amino-3-(5-pyrimidinyl)isoxazole

5-Amino-3-(5-pyrimidinyl)isoxazole

Cat. No.: B13578959
M. Wt: 162.15 g/mol
InChI Key: SUBNRFUFDGILPX-UHFFFAOYSA-N
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Description

5-Amino-3-(5-pyrimidinyl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyrimidine ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions, while pyrimidines are six-membered rings with two nitrogen atoms at positions 1 and 3.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-pyrimidinyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents such as sodium borohydride, and catalysts like CuCl and AuCl3. Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various substituted isoxazoles, while substitution reactions can produce derivatives with different functional groups on the isoxazole or pyrimidine rings .

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-pyrimidinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-3-(5-pyrimidinyl)isoxazole include other isoxazole derivatives and pyrimidine-containing compounds. Examples include 3-amino-5-methylisoxazole and 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the isoxazole and pyrimidine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and other scientific research applications .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

3-pyrimidin-5-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C7H6N4O/c8-7-1-6(11-12-7)5-2-9-4-10-3-5/h1-4H,8H2

InChI Key

SUBNRFUFDGILPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C2=CN=CN=C2)N

Origin of Product

United States

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